(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
The compound contains several functional groups including a difluoromethylthio group, a phenyl group, a piperazine ring, a triazolopyrimidine ring, and a p-tolyl group . These groups are common in many pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms. The compound also contains a phenyl ring and a p-tolyl group .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the difluoromethylthio group might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could result in hydrogen-bonding interactions .Mechanism of Action
Target of Action
Compounds with a triazole and piperazine moiety are often seen in various pharmaceuticals and biologically important compounds . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The triazole group can operate as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . The piperazine ring is a common feature in many drugs and is known to interact with a variety of receptors, often enhancing the solubility and bioavailability of the compound.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N7OS/c1-15-6-8-16(9-7-15)32-21-19(28-29-32)20(26-14-27-21)30-10-12-31(13-11-30)22(33)17-4-2-3-5-18(17)34-23(24)25/h2-9,14,23H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIRBJYHJSDHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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